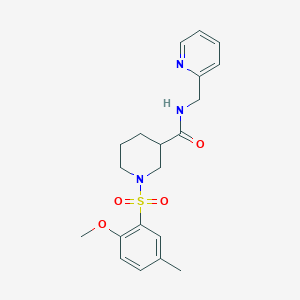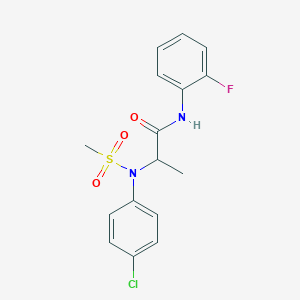![molecular formula C21H17NO4 B4201616 3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one](/img/structure/B4201616.png)
3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one
Descripción general
Descripción
3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a naphthyl group, and an indole moiety. Its molecular formula is C20H15NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-hydroxy-2-naphthaldehyde with an appropriate indole derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield naphthoquinones, while reduction of the carbonyl group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-2-naphthoic acid
- 1-hydroxy-2-naphthaldehyde
- 3-hydroxy-2-naphthylamine
Uniqueness
Compared to similar compounds, 3-Hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one is unique due to its combined structural features of a hydroxy group, a naphthyl group, and an indole moiety. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Propiedades
IUPAC Name |
3-hydroxy-3-[2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl]-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-22-17-9-5-4-8-16(17)21(26,20(22)25)12-18(23)15-11-10-13-6-2-3-7-14(13)19(15)24/h2-11,24,26H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIHNNCGCDUWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C4=CC=CC=C4C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4201539.png)
![N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B4201543.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide](/img/structure/B4201548.png)

![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B4201561.png)


![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(4-propoxybenzoyl)piperazine](/img/structure/B4201580.png)
![5-Bromo-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B4201584.png)
![2-(2-chlorophenoxy)-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4201590.png)
![4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4201607.png)

![N-(2-methoxy-5-methylphenyl)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4201619.png)
![DIMETHYL 5-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B4201623.png)
